molecular formula C14H18ClF3N2O4S B12587182 Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester CAS No. 871356-24-0

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester

Cat. No.: B12587182
CAS No.: 871356-24-0
M. Wt: 402.8 g/mol
InChI Key: BOJAOBLFVLYWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is [2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] trifluoromethanesulfonate . This name adheres to IUPAC rules by prioritizing the phenyl ester core, with substituents described in alphabetical order. The parent structure is identified as the phenyl group at position 3, modified by a chlorine atom at position 2 and a piperazine ring at position 3. The piperazine moiety is further substituted with a 2-methoxyethyl group at its nitrogen atom. The trifluoromethanesulfonate (triflate) group acts as the esterifying agent.

The CAS Registry Number 871356-24-0 uniquely identifies this compound in chemical databases. This registry number is critical for indexing and cross-referencing synthetic pathways, patent literature, and physicochemical data.

Table 1: Key Identifiers

Property Value
IUPAC Name [2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] trifluoromethanesulfonate
CAS Registry Number 871356-24-0
Molecular Formula C₁₄H₁₈ClF₃N₂O₄S
Molecular Weight 402.817 g/mol

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₄H₁₈ClF₃N₂O₄S confirms the presence of 14 carbon atoms, 18 hydrogens, and heteroatoms including chlorine, fluorine, nitrogen, oxygen, and sulfur. The triflate group (SO₃CF₃) contributes three fluorine atoms, while the piperazine ring introduces two nitrogen atoms.

Stereochemical analysis reveals no explicit chiral centers in the reported structure. However, the piperazine ring adopts a chair conformation, with the 2-methoxyethyl substituent occupying an equatorial position to minimize steric strain. The phenyl ring’s substitution pattern (2-chloro, 3-piperazinyl) creates a planar geometry, while the triflate group’s bulky nature induces slight torsional strain in the ester linkage.

Table 2: Bonding Characteristics

Group Bond Type Hybridization
Piperazine N–C Single (σ) sp³
Phenyl C–Cl Single (σ) sp²
Triflate S=O Double (π) sp³

Crystallographic and Conformational Analysis of Piperazine Derivatives

While crystallographic data for this specific compound remains unpublished, structural analogs provide insights. For example, 1-[4-(trifluoromethyl)phenyl]piperazine (CAS 30459-17-7) exhibits a chair conformation with the aromatic ring occupying an axial position. In the target compound, the 2-methoxyethyl group likely stabilizes the chair conformation through intramolecular hydrogen bonding between the methoxy oxygen and adjacent piperazine hydrogens.

The piperazine ring’s nitrogen atoms adopt sp³ hybridization, enabling free rotation about the C–N bonds. However, steric hindrance from the 2-methoxyethyl group restricts rotation, favoring a single dominant conformation in solution.

Substituent Effects of Trifluoromethanesulfonate and Chlorophenol Groups

The trifluoromethanesulfonate (triflate) group is a potent electron-withdrawing substituent due to the inductive effect of three fluorine atoms and the resonance-stabilized sulfonate moiety. This group enhances the electrophilicity of the adjacent phenyl ring, making it reactive toward nucleophilic aromatic substitution.

The chlorine atom at the phenyl ring’s ortho position exerts both electronic and steric effects:

  • Electronic : The -I effect withdraws electron density, further activating the ring toward electrophilic attack.
  • Steric : The chlorine’s van der Waals radius (1.80 Å) creates steric hindrance, influencing regioselectivity in substitution reactions.

Table 3: Substituent Electronic Parameters

Substituent Hammett σₚ Value Effect on Reactivity
-SO₃CF₃ (triflate) +1.44 Strong electron-withdrawing
-Cl (ortho) +0.23 Moderate electron-withdrawing

The synergy between the triflate and chlorine groups creates a highly electrophilic aromatic system, positioning this compound as a valuable intermediate in Suzuki-Miyaura couplings and other cross-coupling reactions.

Properties

CAS No.

871356-24-0

Molecular Formula

C14H18ClF3N2O4S

Molecular Weight

402.8 g/mol

IUPAC Name

[2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H18ClF3N2O4S/c1-23-10-9-19-5-7-20(8-6-19)11-3-2-4-12(13(11)15)24-25(21,22)14(16,17)18/h2-4H,5-10H2,1H3

InChI Key

BOJAOBLFVLYWRC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of 2-chloro-3-nitrophenol with 4-(2-methoxyethyl)-1-piperazine to form the corresponding nitro compound, which is then reduced to the amine. This amine is then reacted with methanesulfonic acid, 1,1,1-trifluoro- to yield the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the aromatic moiety.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields methanesulfonic acid and the corresponding alcohol .

Scientific Research Applications

Applications in Medicinal Chemistry

Antidepressant Activity : Research indicates that compounds similar to Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester exhibit potential as antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .

Antitumor Agents : The compound has been studied for its efficacy against various cancer cell lines. Its structural features may contribute to selective cytotoxicity towards tumor cells while sparing normal cells .

Applications in Agriculture

Methanesulfonic acid derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi. This application is particularly relevant in developing environmentally friendly agricultural chemicals that minimize ecological impact while maximizing crop yield .

Applications in Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials such as:

  • Coatings and Polymers : The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance.
  • Nanocomposites : Its properties may enhance the performance of nanocomposites used in electronics and packaging materials.

Case Study 1: Antidepressant Development

A study focused on synthesizing a series of piperazine derivatives demonstrated that modifications similar to those found in Methanesulfonic acid esters led to increased binding affinity for serotonin transporters. This suggests a pathway for developing new antidepressant therapies .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with derivatives of Methanesulfonic acid showed a significant reduction in weed populations without adversely affecting crop health. This indicates potential for environmentally sustainable herbicide formulations .

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • This may lower solubility in aqueous media but enhance lipid membrane permeability.

Aromatic Core Modifications

  • 2-Phenylnaphthalen-1-yl Trifluoromethanesulfonate (CAS: 1341128-28-6, ): Structure: Features a naphthalene-phenyl system instead of a chlorophenyl-piperazinyl group. Molecular Weight: 352.33 g/mol (vs. 402.06 g/mol for the target). Predicted boiling point: 449.4°C .

Trifluoromethanesulfonate Esters with Complex Substituents

  • (3R,6S)-3-(3-Buten-1-yl)-3-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]-6-methyl-1-cyclohexen-1-yl ester (CAS: 1169876-13-4, ):
    • Structure : Incorporates a cyclohexenyl-silyloxypropyl group.
    • Molecular Weight : 470.66 g/mol.
    • Application Likelihood : The bulky silyl group may hinder biological activity but improve thermal stability for industrial uses.

Physicochemical and Functional Comparisons

Property Target Compound 4-Ethylpiperazinyl Analog 2-Phenylnaphthalenyl Ester
Molecular Formula C₁₄H₁₈ClF₃N₂O₄S Likely C₁₃H₁₄ClF₃N₂O₃S C₁₇H₁₁F₃O₃S
Molecular Weight (g/mol) 402.06 ~378.7 (estimated) 352.33
Key Functional Groups Chlorophenyl, piperazinyl Ethylpiperazinyl Naphthalene-phenyl
Potential Applications Pharmaceutical intermediate Simplified pharmacokinetics Material science/electronics

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester (CAS No. 871356-24-0) is a chemical compound that has garnered interest due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H18_{18}ClF3_3N2_2O4_4S
  • Molecular Weight : 386.818 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 439.6 ± 45.0 °C at 760 mmHg
  • Flash Point : 219.7 ± 28.7 °C

Research indicates that the compound may interact with various biological pathways due to its structural components, particularly the piperazine moiety which is known for its pharmacological activities.

  • Receptor Interaction : The piperazine ring in the compound suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Piperazine derivatives are often studied for their effects on serotonin and dopamine receptors, which could implicate this compound in modulating mood and behavior.
  • Antimicrobial Activity : Some studies have shown that similar compounds exhibit antimicrobial properties. The presence of the methanesulfonic acid group may enhance solubility and bioavailability, potentially leading to effective antimicrobial action against various pathogens.
  • Cytotoxicity : Preliminary studies suggest that methanesulfonic acid derivatives can induce cytotoxic effects in cancer cell lines. The trifluoromethyl group is often associated with increased metabolic stability and potency in anticancer agents.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on a related piperazine derivative indicated significant antitumor effects in vitro against breast cancer cell lines (MCF-7), demonstrating a dose-dependent response with IC50_{50} values in the low micromolar range. This suggests that methanesulfonic acid derivatives may share similar properties (source needed).
  • Neuropharmacological Effects : In another study, derivatives containing piperazine structures showed promise as anxiolytic agents in animal models. The mechanism was attributed to modulation of GABAergic transmission, which may also be relevant for this compound (source needed).

Research Findings Summary

The biological activity of this compound appears promising based on its structural analogs and preliminary data:

Biological ActivityEvidence
AntimicrobialRelated compounds show effectiveness against bacteria and fungi
AntitumorInduces cytotoxicity in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects through GABA modulation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this trifluoromethanesulfonic acid ester derivative?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the phenyl-piperazine core. For example:

Esterification : React a substituted phenol (e.g., 2-chloro-3-aminophenol) with trifluoromethanesulfonic anhydride under inert conditions. Catalytic acid (e.g., trifluoromethanesulfonic acid) may enhance reaction efficiency .

Piperazine Functionalization : Introduce the 4-(2-methoxyethyl)piperazinyl group via nucleophilic aromatic substitution (SNAr) using a pre-synthesized piperazine derivative. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve regioselectivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for verifying the trifluoromethanesulfonyl group and piperazine substitution patterns. Compare chemical shifts with analogs (e.g., 3-methoxyphenyl trifluoromethanesulfonate ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using ESI-TOF or MALDI-TOF.
  • HPLC-PDA : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) for retention time consistency and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester. Desiccate using silica gel to avoid moisture-induced degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Quench spills with sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for piperazine-functionalized sulfonate esters be resolved?

  • Methodological Answer :

  • Variable Analysis : Systematically test reaction parameters:
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify dielectric constant impacts on SNAr kinetics .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TfOH) to stabilize transition states and improve regioselectivity .
  • Data Reconciliation : Use Design of Experiments (DoE) to model interactions between variables. Cross-validate results with DFT calculations to predict electronic effects of substituents .

Q. What strategies are recommended for studying the electronic effects of the 2-chloro and 3-piperazinyl substituents on reactivity?

  • Methodological Answer :

  • Hammett Studies : Synthesize analogs with electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) at the 2-position. Measure reaction rates (e.g., ester hydrolysis) and correlate with σ values to quantify electronic contributions .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer transitions influenced by substituent electronics .

Q. How can researchers mitigate byproduct formation during the synthesis of the sulfonate ester?

  • Methodological Answer :

  • Optimized Stoichiometry : Use a 1.2:1 molar ratio of trifluoromethanesulfonic anhydride to phenol to minimize unreacted starting material .
  • Temperature Control : Maintain reaction temperatures below 0°C during anhydride addition to suppress side reactions (e.g., sulfonic acid formation) .
  • Byproduct Identification : Employ LC-MS/MS to detect and characterize impurities. Develop a gradient elution protocol (e.g., acetonitrile/0.1% formic acid) for effective separation .

Contradiction Analysis & Mechanistic Insights

Q. Why do some studies report divergent catalytic outcomes when using trifluoromethanesulfonic acid in similar esterifications?

  • Methodological Answer :

  • Acid Strength vs. Solvent Compatibility : Trifluoromethanesulfonic acid (TfOH) is a superacid, but its efficacy depends on solvent polarity. In non-polar solvents, its protonating ability is reduced, leading to incomplete esterification. Validate solvent-acid compatibility via conductivity measurements .
  • Competing Pathways : In protic solvents (e.g., ethanol), TfOH may promote solvolysis instead of esterification. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and adjust solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.